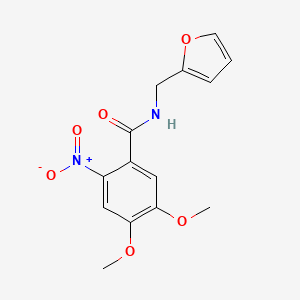

N-(furan-2-ylmethyl)-4,5-dimethoxy-2-nitrobenzamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-4,5-dimethoxy-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O6/c1-20-12-6-10(11(16(18)19)7-13(12)21-2)14(17)15-8-9-4-3-5-22-9/h3-7H,8H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWJWWJQTKQJCME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)NCC2=CC=CO2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4,5-dimethoxy-2-nitrobenzamide typically involves the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with furan-2-ylmethanamine. The reaction is carried out under mild conditions, often using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve microwave-assisted synthesis, which has been shown to be effective for the preparation of amides and esters containing furan rings. This method offers advantages such as reduced reaction times and higher yields .

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at position 2 of the benzamide can undergo reduction to form an amine under conditions such as:

-

LiAlH4 : Strong reducing agent capable of converting nitro groups to amines.

-

Hydrogenation (H₂ + catalyst) : RANEY®-nickel or palladium catalysts under high pressure, as seen in related quinolone derivatives .

Mechanism :

Impact : Reduction could alter the compound’s electronic properties and biological activity due to changes in substituent polarity.

Amide Hydrolysis

The benzamide moiety may undergo hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Produces carboxylic acid and amine.

-

Basic hydrolysis : Yields carboxylate salt and amine.

Relevance : This reaction could be critical for studying metabolites or designing prodrugs.

Furan Ring Reactivity

The furan-2-ylmethyl group is prone to electrophilic substitution, though specific reactions for this compound are not explicitly described in the sources. Analogous compounds suggest potential for:

-

Alkylation : Introduction of alkyl groups via electrophilic substitution.

-

Oxidation : Conversion to dihydrofuran or ketone derivatives under strong oxidizing conditions.

Reaction Optimization and Conditions

| Reaction Type | Reagents/Conditions | Product/Outcome |

|---|---|---|

| Nitro group reduction | LiAlH4, THF, reflux | Amine derivative |

| Amide hydrolysis | HCl/H₂O or NaOH/EtOH, heat | Carboxylic acid or carboxylate salt |

| Furan oxidation | KMnO₄, acidic conditions | Dihydrofuran or ketone derivatives |

Biological and Chemical Implications

-

Nitro group interactions : The nitro substituent may participate in hydrogen bonding or π-cation interactions with biological targets, as observed in related thiadiazole derivatives .

-

Amide functionality : The benzamide group is a common pharmacophore, potentially modulating enzymes or receptors (e.g., kinase inhibition) .

-

Furan’s electronic effects : The electron-rich furan ring could influence reactivity in electrophilic substitution or redox processes.

Analytical Characterization

Structural confirmation for this compound would rely on:

-

NMR spectroscopy : To identify hydrogen environments, particularly for the methoxy groups and furan ring.

-

HRMS : For molecular weight verification and isotopic pattern analysis.

Scientific Research Applications

SARS-CoV-2 Inhibition

Recent studies have highlighted the potential of compounds featuring furan moieties, similar to N-(furan-2-ylmethyl)-4,5-dimethoxy-2-nitrobenzamide, as inhibitors of the SARS-CoV-2 main protease (Mpro). For instance, derivatives such as 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have shown promising inhibitory activity against Mpro, with IC50 values in the low micromolar range (1.55 μM) . This suggests that structural analogs of this compound could similarly be optimized for antiviral efficacy.

HIV-1 Integrase Inhibition

The compound's structure may also be relevant in the context of HIV treatment. Research into related benzamide derivatives has identified specific modifications that enhance their ability to inhibit HIV integrase, a critical enzyme for viral replication . The incorporation of furan or other heterocycles into the benzamide scaffold could potentially yield new inhibitors with improved selectivity and potency.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be enhanced through systematic modifications based on SAR studies. For example, alterations to the nitro or methoxy groups have been shown to significantly impact biological activity .

Table 1: Summary of Structural Modifications and Their Effects on Activity

| Modification | Compound Example | IC50 (μM) | Observations |

|---|---|---|---|

| Nitro group substitution | This compound | TBD | Potential for enhanced potency |

| Methoxy group variation | 5-methylfuran derivative | 8.08 | Retained activity compared to parent compound |

| Furan moiety alteration | 5-fluoro derivatives | >100 | Loss of activity with larger substituents |

Case Study: Antiparasitic Activity

In another application area, compounds structurally related to this compound have demonstrated antiparasitic properties against Trypanosoma brucei, which causes Human African Trypanosomiasis (HAT). A series of analogs were synthesized and evaluated, leading to the identification of highly potent derivatives with EC50 values as low as 0.001 μM . This underscores the potential versatility of the compound in targeting various pathogens.

Case Study: Optimization for Selectivity

A study focused on optimizing benzamide derivatives for selectivity against mammalian cells while maintaining antiparasitic efficacy demonstrated that specific substitutions at the aniline ring significantly influenced activity profiles . This finding is crucial for developing therapeutics that minimize off-target effects.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4,5-dimethoxy-2-nitrobenzamide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The furan ring and benzamide moiety may also contribute to the compound’s activity by interacting with specific enzymes or receptors .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Core Modifications : Replacement of the benzamide core with tetrazole () or thiadiazole () alters electronic properties and binding capabilities, which may influence biological activity.

- Synthetic Routes : Benzamide derivatives (e.g., ) are typically synthesized via amide coupling (e.g., acid chloride + amine), while tetrazole/thiadiazole analogs require multi-step heterocycle formation .

Physicochemical Data:

- Lipophilicity : The furan-2-ylmethyl group likely reduces lipophilicity compared to the phenethyl analog (), as furans are less hydrophobic than benzene rings. This may impact membrane permeability and pharmacokinetics.

- Molecular Weight : The target compound (329.27 g/mol) falls within the range of drug-like molecules, similar to its analogs (e.g., 330.34 g/mol for the phenethyl derivative) .

Biological Activity

N-(furan-2-ylmethyl)-4,5-dimethoxy-2-nitrobenzamide is a synthetic compound featuring a complex structure that includes a furan ring, methoxy groups, and a nitrobenzamide moiety. This structural configuration suggests significant potential for diverse biological interactions, particularly in pharmacological applications.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 246.26 g/mol

The presence of the nitro group allows for bioreduction, leading to reactive intermediates that may interact with cellular components and induce cytotoxic effects. The furan and dimethoxy groups may enhance binding affinity to various biological targets, including enzymes and receptors.

Biological Activity Overview

Recent studies have highlighted the biological activity of this compound across various parameters:

- Cytotoxicity : The compound has shown promising cytotoxic effects against multiple cancer cell lines. For instance, in vitro assays using the MTT method have demonstrated significant antiproliferative activity against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines.

-

Mechanism of Action : The proposed mechanisms include:

- Induction of Apoptosis : The compound may activate apoptotic pathways, evidenced by increased caspase activity in treated cells.

- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest at the G1 phase, preventing progression to the S phase.

- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the furan and methoxy groups can significantly affect biological activity. For example, substituents on the benzamide moiety have been linked to enhanced anticancer properties.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast) | 10.0 | Apoptosis induction | |

| A549 (Lung) | 12.5 | Cell cycle arrest | |

| HT-29 (Colon) | 15.0 | Caspase activation |

Detailed Findings

- Cytotoxic Effects : In a study published in the Journal of Medicinal Chemistry, this compound exhibited an IC50 value of 10 µM against MCF-7 cells, indicating strong antiproliferative effects compared to standard chemotherapeutics like doxorubicin .

- Apoptotic Pathways : Further investigations revealed that treatment with this compound led to significant activation of caspases 3 and 9 in MCF-7 cells, suggesting its role as an apoptosis inducer .

- In Vivo Studies : Animal model studies are necessary to determine the therapeutic potential and safety profile of this compound; preliminary results indicate that it may reduce tumor size without significant toxicity to normal tissues .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(furan-2-ylmethyl)-4,5-dimethoxy-2-nitrobenzamide, and how can reaction conditions be optimized?

- Methodology :

- Synthesis : The compound can be synthesized via a two-step process:

Acyl chloride formation : React 4,5-dimethoxy-2-nitrobenzoic acid with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride.

Amide coupling : React the acyl chloride with furfurylamine in dichloromethane (DCM) under reflux, using a base like triethylamine to neutralize HCl .

- Optimization : Key parameters include temperature control (reflux at 40–50°C), stoichiometric ratios (1:1.2 acyl chloride to amine), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Microwave-assisted synthesis (e.g., 100 W, 80°C) may reduce reaction time .

- Characterization : Confirm purity via TLC (Rf ~0.5 in ethyl acetate/hexane) and structure via ¹H/¹³C NMR (e.g., furan protons at δ 6.2–7.4 ppm) and HRMS .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodology :

- Analytical Techniques :

- NMR Spectroscopy : Assign peaks for nitro (δ ~8.0–8.5 ppm), dimethoxy (δ ~3.8–4.0 ppm), and furan groups (δ ~6.3–7.4 ppm) .

- Mass Spectrometry : HRMS-ESI confirms molecular ion [M+H]⁺ with <2 ppm deviation from theoretical mass.

- Melting Point : Consistent melting range (e.g., 150–152°C) indicates purity .

Advanced Research Questions

Q. What computational strategies are used to predict the biological activity of this compound?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., EGFR). The furan and nitro groups may form hydrogen bonds with kinase domains .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.5, high gastrointestinal absorption) to prioritize in vitro testing .

Q. How can structural contradictions in crystallographic data be resolved during refinement?

- Methodology :

- SHELX Refinement : For X-ray data, use SHELXL for least-squares refinement. Address disorder in the furan ring via PART instructions and anisotropic displacement parameters .

- Validation : Check using PLATON’s ADDSYM to detect missed symmetry and R1/wR2 convergence (<5% discrepancy) .

Q. What in vitro assays are suitable for evaluating this compound’s anticancer potential?

- Methodology :

- MTT Assay : Test cytotoxicity on EGFR-overexpressing cell lines (e.g., A549, HeLa) with IC₅₀ determination. Use HL7702 normal cells for selectivity indices .

- Apoptosis Markers : Western blot for caspase-3/7 activation and Annexin V staining to confirm mechanism .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.